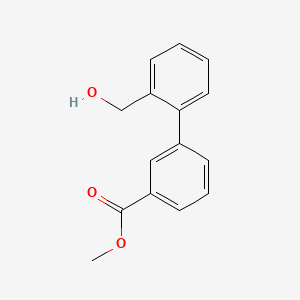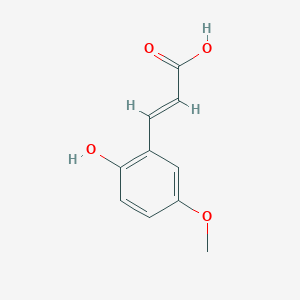
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is Methoxyphenylacetic acid . It has a molar mass of 166.18 g/mol and its Hill Formula is C₉H₁₀O₃ .
Synthesis Analysis
There’s a paper on the synthesis and complexation properties of 2-Hydroxy-5-methoxyphenylphosphonic Acid . The compound and its complex were synthesized and characterized by IR spectroscopy, thermogravimetry, and X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 2-HYDROXY-5-METHOXYACETOPHENONE, a related compound, has been analyzed . Its molecular formula is CHO and it has an average mass of 166.174 Da .
Chemical Reactions Analysis
In the synthesis of 2-Hydroxy-5-methoxyphenylphosphonic Acid, the polyhedron of the copper atom is an axially elongated square bipyramid with oxygen atoms of phenolic and of monodeprotonated phosphonic groups .
Physical and Chemical Properties Analysis
Methoxyphenylacetic acid has a melting point of 70 °C . More detailed physical and chemical properties might be available in its material safety data sheet .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid involves the conversion of 2-hydroxy-5-methoxybenzaldehyde to 3-(2-Hydroxy-5-methoxy-phenyl)-propenal, followed by the oxidation of the propenal to the desired product.", "Starting Materials": [ "2-hydroxy-5-methoxybenzaldehyde", "Acetaldehyde", "Sodium hydroxide", "Sodium bisulfite", "Sodium chloride", "Sodium carbonate", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-5-methoxybenzaldehyde and acetaldehyde in the presence of sodium hydroxide to form 3-(2-Hydroxy-5-methoxy-phenyl)-propenal", "Step 2: Reduction of 3-(2-Hydroxy-5-methoxy-phenyl)-propenal with sodium bisulfite to form 3-(2-Hydroxy-5-methoxy-phenyl)-propanol", "Step 3: Oxidation of 3-(2-Hydroxy-5-methoxy-phenyl)-propanol with sodium dichromate and sulfuric acid to form 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid", "Step 4: Purification of the product using sodium chloride and sodium carbonate followed by recrystallization from water" ] } | |
Numéro CAS |
38489-78-0 |
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
Clé InChI |
OSKUPNSJCCTTLB-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)/C=C/C(=O)O |
SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



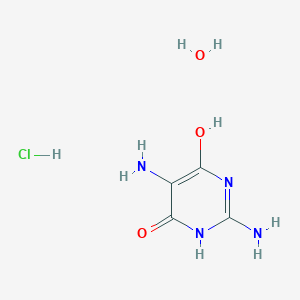
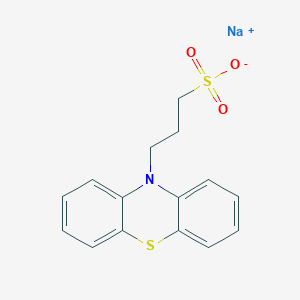
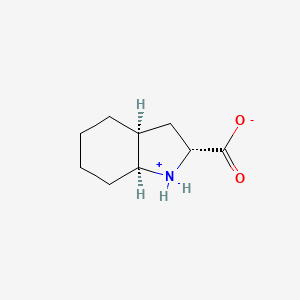
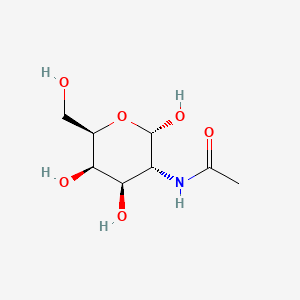
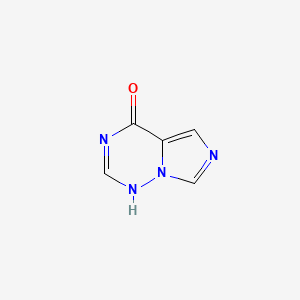

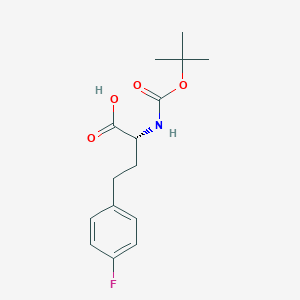

![2-(3-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7819395.png)


